molecular formula C27H48N4O2S B11988818 8-(dodecylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione

8-(dodecylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11988818
M. Wt: 492.8 g/mol
InChI Key: PUMXVCULCKZPHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(dodecylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with dodecylsulfanyl, methyl, and nonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(dodecylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with dodecylsulfanyl and nonyl groups under controlled conditions. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-(dodecylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the dodecylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The purine core allows for substitution reactions, where different groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired modification.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dodecylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the purine core.

Scientific Research Applications

8-(dodecylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.

    Industry: Used in the development of new materials and as a component in specialized chemical formulations.

Mechanism of Action

The mechanism of action of 8-(dodecylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives with different substituents, such as:

  • 8-dodecylsulfanyl-3-methyl-7-(2-methyl-allyl)-3,7-dihydro-purine-2,6-dione
  • 8-dodecylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione
  • 8-dodecylsulfanyl-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione

Uniqueness

What sets 8-(dodecylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione apart is its specific combination of substituents, which confer unique chemical and biological properties

Properties

Molecular Formula

C27H48N4O2S

Molecular Weight

492.8 g/mol

IUPAC Name

8-dodecylsulfanyl-3-methyl-7-nonylpurine-2,6-dione

InChI

InChI=1S/C27H48N4O2S/c1-4-6-8-10-12-13-14-16-18-20-22-34-27-28-24-23(25(32)29-26(33)30(24)3)31(27)21-19-17-15-11-9-7-5-2/h4-22H2,1-3H3,(H,29,32,33)

InChI Key

PUMXVCULCKZPHH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC1=NC2=C(N1CCCCCCCCC)C(=O)NC(=O)N2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.